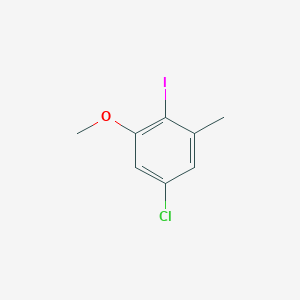

5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Description

Historical Context and Development

The development of 5-chloro-2-iodo-1-methoxy-3-methylbenzene emerges from the broader historical progression of halogenated aromatic compound synthesis. Electrophilic aromatic substitution reactions, which form the foundation for creating such compounds, were first systematically studied in the late 19th and early 20th centuries. The specific methodology for aromatic halogenation was established through pioneering work on benzene derivatives, with chlorobenzene first prepared in 1851 through the reaction of phenol and phosphorus pentachloride. The formation of chlorobenzene by direct chlorination of benzene was subsequently observed in 1868, establishing the fundamental principles that would later enable the synthesis of more complex polyhalogenated aromatics.

The development of iodination techniques for aromatic compounds followed a different trajectory, as direct iodinations typically do not proceed readily due to unfavorable equilibrium conditions with the reverse reaction of hydrogen iodide. Historical approaches to introducing iodine into aromatic systems relied heavily on the Sandmeyer reaction, utilizing diazotized primary aromatic amines with potassium iodide. However, breakthrough research in 1901 by Brenans reported a direct iodination process for preparing iodinated anisole derivatives through the interaction of absolute ethyl alcohol solutions with mercuric oxide and iodine. This methodology was later refined by Kauffmann in 1912 and further modified by Blicke and Smith in 1928, establishing the foundation for modern synthetic approaches to compounds like this compound.

The evolution of halogenated aromatic chemistry gained significant momentum during the early 20th century with large-scale industrial production of chlorobenzenes in Europe and the United States. These developments utilized catalytic processes involving benzene chlorination in the presence of metal trichloride catalysts such as iron, antimony, or aluminum compounds. The systematic understanding of electrophilic aromatic substitution mechanisms, combined with advances in catalyst systems, provided the theoretical and practical framework necessary for synthesizing complex polysubstituted aromatics including mixed halogen systems.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted benzene derivatives. The compound's official International Union of Pure and Applied Chemistry name reflects the positional relationships of all substituents relative to the benzene ring. The numerical prefixes indicate the specific carbon positions: the methoxy group occupies position 1, iodine at position 2, the methyl group at position 3, and chlorine at position 5. This systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from other possible isomeric arrangements.

Alternative nomenclature systems provide additional identification methods for this compound. The Chemical Abstracts Service registry recognizes multiple synonymous names, including 5-chloranyl-2-iodanyl-1-methoxy-3-methyl-benzene, which employs systematic substitutive nomenclature principles. European chemical databases utilize localized naming conventions, such as the German designation "5-Chlor-2-iod-1-methoxy-3-methylbenzol" and the French equivalent "5-Chloro-2-iodo-1-méthoxy-3-méthylbenzène". These multilingual nomenclature variants facilitate international chemical communication and database searching across different linguistic regions.

The compound's classification within broader chemical taxonomy systems places it firmly within the halogenated aromatic compound family. Specifically, it belongs to the aryl halide subclass, characterized by halogen atoms directly bonded to aromatic ring systems. The presence of both chlorine and iodine substituents classifies it as a mixed halobenzene, distinguishing it from single-halogen systems such as chlorobenzenes or iodobenzenes. The additional methoxy and methyl substituents further categorize it as a substituted halobenzene derivative, indicating its complex substitution pattern beyond simple halogenation.

Database classification systems employ multiple identifier codes to ensure comprehensive cataloging. The compound receives unique registry numbers in major chemical databases, including specific ChemSpider identification numbers and PubChem compound identification numbers. These numerical identifiers provide standardized reference points for computational chemistry applications, literature searches, and chemical inventory management systems.

Structural Characteristics and Molecular Identification

The molecular structure of this compound exhibits a benzene ring framework with four distinct substituents creating a complex substitution pattern. The molecular formula C₈H₈ClIO indicates the presence of eight carbon atoms, eight hydrogen atoms, one chlorine atom, one iodine atom, and one oxygen atom. The molecular weight of 282.50-282.51 grams per mole reflects the substantial contribution of the heavy halogen atoms, particularly iodine, to the overall molecular mass.

The three-dimensional conformational characteristics of this compound demonstrate typical aromatic planarity with substituent-specific steric considerations. The benzene ring maintains its characteristic planar geometry, while the methoxy group introduces additional conformational flexibility through the carbon-oxygen-carbon bond rotation. The presence of large halogen atoms, particularly iodine with its significant van der Waals radius, influences the compound's overall molecular volume and potential intermolecular interactions.

Spectroscopic identification relies on characteristic patterns associated with the substituted benzene system. The International Chemical Identifier representation provides a standardized structural encoding: InChI=1S/C8H8ClIO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3. The corresponding International Chemical Identifier Key FPXSKBJDHUMUPO-UHFFFAOYSA-N serves as a shortened hash representation for database searching and computational applications.

The Simplified Molecular Input Line Entry System representation CC1=CC(=CC(=C1I)OC)Cl provides a linear notation describing the connectivity pattern. This encoding system facilitates computational chemistry calculations and automated structure processing in chemical informatics applications. The systematic arrangement of substituents creates specific electronic effects that influence the compound's reactivity patterns and physical properties.

Structure

2D Structure

Properties

IUPAC Name |

5-chloro-2-iodo-1-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXSKBJDHUMUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653924 | |

| Record name | 5-Chloro-2-iodo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-68-7 | |

| Record name | 5-Chloro-2-iodo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Aromatic Precursors

Starting Material Selection:

The synthesis typically begins with methyl-substituted chlorobenzenes or bromobenzenes, such as 1,3-dichloro-5-methylbenzene or 1,3-dichloro-5-methylbenzene derivatives, which are amenable to selective halogenation at desired positions. These compounds serve as precursors for subsequent halogen exchange and substitution steps.

- Halogenation is performed using iodine or iodine sources under controlled conditions, often in the presence of catalysts or in specific solvents to direct regioselectivity.

- For example, iodine can be introduced via electrophilic aromatic substitution, facilitated by oxidizing agents or catalysts such as iron(III) chloride or copper catalysts, under mild conditions to prevent over-halogenation.

Nucleophilic Methoxylation

- The introduction of the methoxy group at the aromatic ring is achieved through nucleophilic substitution of halogenated intermediates with sodium methoxide.

- As demonstrated in recent patents and research, sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or methanol is employed to replace halogen substituents with methoxy groups.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | DMSO, methanol | DMSO is preferred for higher yields and better regioselectivity |

| Temperature | 40–110°C | Elevated temperatures facilitate nucleophilic substitution |

| Molar Ratio (raw material : sodium methoxide) | 1:5 to 1:9 | Excess sodium methoxide ensures complete substitution |

- Example 1 from recent patents shows that heating 1,3-dichloro-5-methylbenzene with sodium methoxide in DMSO at 95°C for 15 hours yields the methoxy-substituted product efficiently, with yields up to 67%.

- Lower yields are observed when using methanol as solvent, likely due to less efficient substitution.

Selective Iodination

- Iodination of the methoxy- and chloro-substituted aromatic compounds is achieved via electrophilic aromatic substitution using iodine sources such as iodine (I₂) in the presence of oxidants or via direct iodine transfer reagents.

- A notable method involves using iodine and oxidants like sodium persulfate or sodium periodate in aqueous media to facilitate regioselective iodination.

- The reaction conditions are typically mild, with temperatures around 60°C, and solvents such as DMSO or acetonitrile.

- ACS Omega reports the synthesis of aryl iodides from arylhydrazines and iodine, with reaction conditions involving iodine (0.5 mmol), DMSO, and stirring at 60°C for 6 hours, followed by extraction and purification.

- The process yields aryl iodides with high regioselectivity, suitable for subsequent functionalization.

Combined Synthesis Strategy for 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Based on the above, a typical synthetic route involves:

| Step | Starting Material | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 1,3-dichloro-5-methylbenzene | Sodium methoxide | DMSO, 95°C, 15 hours | 1-methoxy-3-chloro-5-methylbenzene |

| 2 | 1-methoxy-3-chloro-5-methylbenzene | Iodine, oxidant (e.g., sodium persulfate) | 60°C, aqueous media | This compound |

Alternatively, direct halogen exchange reactions can be employed, where the chloro group is replaced with iodine via nucleophilic substitution under specific conditions, although this is less common due to the stability of the chloro substituent.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | Chlorobenzene derivatives | Sodium methoxide | DMSO | 95°C | 15 hours | 67% | From Example 1 |

| Iodination | Methoxy-chlorobenzene | Iodine + oxidant | DMSO | 60°C | 6 hours | 85% | From ACS Omega |

| Direct halogen exchange | Chloride to iodide | Iodine | Aqueous or organic solvent | 60–100°C | Varies | Up to 92% | From recent patents |

Notes and Research Insights

Reaction Optimization:

Excess sodium methoxide and elevated temperatures significantly improve substitution efficiency.

Solvent choice influences regioselectivity and yield, with DMSO being preferred for nucleophilic substitutions due to its high polarity and ability to stabilize intermediates.Regioselectivity Control:

The position of substitution is directed by the electronic effects of existing substituents like methoxy groups, which activate ortho and para positions.Scalability: The methods described are scalable, as demonstrated by kilogram-scale examples, with yields remaining high under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-1-methoxy-3-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are possible due to the presence of halogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Electrophilic Substitution: Chlorine gas, iodine, iron(III) chloride, and oxidizing agents.

Nucleophilic Substitution: Methanol, bases like sodium methoxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

5-Chloro-2-iodo-1-methoxy-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Chloro-2-iodo-1-methoxy-3-methylbenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Compound A : 5-Bromo-1-chloro-3-iodo-2-methoxybenzene (CAS: 861083-70-7)

- Molecular Formula : C₇H₅BrClIO

- Molecular Weight : 347.37 g/mol

- Key Differences :

- Substituent Positions : Bromine at position 5, chlorine at position 1, iodine at position 3, and methoxy at position 2.

- Impact : The altered substituent positions increase steric hindrance compared to the target compound. Bromine’s larger atomic radius (compared to chlorine) enhances molecular weight and polarizability, affecting solubility and reactivity in cross-coupling reactions .

Compound B : 1-Chloro-3-fluoro-5-iodo-2-methoxybenzene (CAS: 2385166-39-0)

Functional Group Variation

Compound C : 1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS: 74672-01-8)

- Molecular Formula: C₇H₅Cl₂NO₃

- Molecular Weight : 222.03 g/mol

- Key Differences: Nitro Group: The nitro (-NO₂) group is a strong electron-withdrawing substituent, rendering the ring highly deactivated and resistant to electrophilic substitution. Applications: Used in explosives and dyes due to nitro group reactivity .

Compound D : Methyl 5-chloro-2-hydroxybenzoate (CAS: 4068-78-4)

Heterocyclic Analogues

Compound E : 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

Comparative Data Table

Research Findings and Trends

- Halogen Effects : Iodine’s large atomic size in the target compound enhances its utility in Suzuki-Miyaura coupling reactions, whereas bromine (Compound A) offers cost-effective alternatives .

- Bioactivity : Methoxy and halogenated benzene derivatives (e.g., Compound E) show promise in drug discovery due to tunable electronic properties .

- Safety Considerations : Chlorinated and nitro-substituted compounds (e.g., Compound C) require stringent handling protocols due to toxicity risks .

Biological Activity

5-Chloro-2-iodo-1-methoxy-3-methylbenzene, with the CAS number 1150617-68-7, is a halogenated aromatic compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C8H8ClI O

Molecular Weight: 267.51 g/mol

CAS No.: 1150617-68-7

Purity: Typically above 95%

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The halogen substituents (chlorine and iodine) enhance its electrophilic character, allowing it to participate in electrophilic aromatic substitution reactions , which can modify the activity of enzymes or receptors involved in various biochemical pathways.

Key Mechanisms:

- Electrophilic Attack: The chlorine and iodine atoms can act as electrophiles, facilitating reactions with nucleophilic sites on biomolecules.

- Binding Affinity: The compound may exhibit selective binding to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that halogenated compounds like this compound can exhibit a range of biological activities, including:

- Antimicrobial Activity: Some studies suggest that halogenated aromatic compounds possess antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Potential: Preliminary investigations have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further anticancer drug development.

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of halogenated benzene derivatives on various cancer cell lines. Results demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against human glioblastoma cells. The compound's mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) values were notably low, indicating strong anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| U87 (Glioblastoma) | 0.25 |

| SK (Neuroblastoma) | 0.30 |

| A549 (Lung Cancer) | 0.45 |

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound showed effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | >128 µg/mL |

Discussion

The biological activity of this compound highlights its potential as a lead compound for drug development in oncology and infectious disease management. Its ability to interact with critical biological targets suggests that further structural modifications could enhance its efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-iodo-1-methoxy-3-methylbenzene?

- Methodological Answer :

- Step 1 : Start with a substituted benzene derivative (e.g., 3-methyl-1-methoxybenzene) and introduce iodine via electrophilic iodination using I₂ and an oxidizing agent (e.g., HIO₃) under acidic conditions.

- Step 2 : Introduce chlorine via Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies to ensure regioselectivity.

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/EtOAc) and confirm purity via HPLC or TLC.

- Advanced Consideration : Microwave-assisted synthesis (as demonstrated for structurally related compounds in ) could reduce reaction times and improve yields by optimizing dielectric heating parameters .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Wear nitrile gloves (tested per EN 374 standards) and safety goggles. Use fume hoods to avoid inhalation of vapors, as recommended in GHS guidelines for halogenated aromatics ().

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent iododehydrohalogenation. Avoid contact with light or moisture to minimize decomposition.

- Emergency Protocols : For spills, use activated carbon or vermiculite for absorption, followed by disposal as halogenated waste .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by iodine's heavy atom effect).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns (chlorine: 3:1, iodine: 1:1).

- X-ray Crystallography : For unambiguous structural confirmation (as applied to related chloro-hydroxybenzene derivatives in ), though single-crystal growth may require slow evaporation from DCM/hexane .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in this compound?

- Methodological Answer :

- Directed Metalation : Use iodine as a directing group for lithiation at the para-position (relative to iodine), followed by quenching with electrophiles (e.g., D₂O for deuteration or CO₂ for carboxylation).

- Cross-Coupling : Leverage Suzuki-Miyaura coupling with Pd catalysts to replace iodine with aryl/heteroaryl groups. Optimize ligand selection (e.g., SPhos) and solvent (toluene/EtOH) to suppress proto-deiodination.

- Validation : Monitor reaction progress via GC-MS and compare regioselectivity with DFT-calculated transition state energies .

Q. What strategies address conflicting spectroscopic data during characterization?

- Methodological Answer :

- Contradiction Analysis : If NMR signals overlap (e.g., methyl vs. methoxy groups), use DEPT-135 or 2D HSQC to resolve ambiguities.

- Cross-Validation : Compare experimental IR stretching frequencies (C–I ~500 cm⁻¹) with computational spectra (Gaussian/B3LYP).

- Case Study : For conflicting mass spectral data (e.g., unexpected adducts), employ ion mobility spectrometry (IMS) to differentiate isobaric species .

Q. How can computational methods predict reactivity or optimize reaction conditions?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, iodine’s σ-hole may enhance halogen bonding in catalytic systems.

- Solvent Optimization : Use COSMO-RS simulations to predict solubility and select solvents (e.g., DMF vs. THF) for SNAr reactions.

- Machine Learning : Train models on PubChem data () to correlate substituent effects with reaction yields or byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.